Acetoxymethyl vinyl ketone

Lewis Acid Catalysis Ene Reaction Synthetic Methodology

Acetoxymethyl vinyl ketone (AMVK), systematically named 2‑oxobut‑3‑en‑1‑yl acetate, is a bifunctional α,β‑unsaturated ketone bearing both a reactive vinyl ketone moiety and an acetoxymethyl group. It is a colorless liquid with molecular formula C₆H₈O₃ and molecular weight 128.13 g/mol, reported to have a boiling point of 83 °C (at 14 Torr) and density of 1.0788 g/cm³ at 25 °C [REFS‑1].

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 38982-28-4
Cat. No. B015346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetoxymethyl vinyl ketone
CAS38982-28-4
SynonymsVinyl Acetoxymethyl Ketone;  1-(Acetyloxy)-3-buten-2-one; 
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C=C
InChIInChI=1S/C6H8O3/c1-3-6(8)4-9-5(2)7/h3H,1,4H2,2H3
InChIKeyGZNCCNHJQSRXNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetoxymethyl Vinyl Ketone (CAS 38982-28-4): A Bifunctional α,β‑Unsaturated Ketone for Organic Synthesis and Polymer Chemistry


Acetoxymethyl vinyl ketone (AMVK), systematically named 2‑oxobut‑3‑en‑1‑yl acetate, is a bifunctional α,β‑unsaturated ketone bearing both a reactive vinyl ketone moiety and an acetoxymethyl group. It is a colorless liquid with molecular formula C₆H₈O₃ and molecular weight 128.13 g/mol, reported to have a boiling point of 83 °C (at 14 Torr) and density of 1.0788 g/cm³ at 25 °C [REFS‑1]. The compound is employed as a versatile synthetic building block in organic synthesis, particularly in the preparation of carbohydrate derivatives, cyclopentenones, and functional polymers [REFS‑2][REFS‑3][REFS‑4]. Its acetoxymethyl substituent distinguishes it from simpler vinyl ketones, imparting unique reactivity profiles and enabling applications in radiation‑sensitive materials and photoresists [REFS‑5].

1
Enables synthesis of carbohydrate derivatives and cyclopentenones via acetoxymethyl leaving group
Key intermediate for DL-erythrulose and 2-hydroxy-3-alkyl-cyclopentenones
2
Supports radical copolymerization studies and photoresist polymer development
Acetoxymethyl group modifies reactivity ratios and enables post-polymerization modification
3
Offers distinct reactivity profile vs. simpler vinyl ketones in Lewis acid-promoted reactions
Critical where chloro-substituted products or specific ene pathways are required

Acetoxymethyl Vinyl Ketone: Why Methyl Vinyl Ketone and Other In‑Class Analogs Are Not Drop‑In Replacements


Substituting acetoxymethyl vinyl ketone (AMVK) with simpler vinyl ketones such as methyl vinyl ketone (MVK) or phenyl vinyl ketone fails to replicate critical chemical behaviors. The acetoxymethyl group serves as both a sterically distinct and electronically tuned substituent that alters the electrophilicity of the α,β‑unsaturated system and introduces an additional site for further functionalization [REFS‑1]. In Lewis acid‑promoted reactions, AMVK yields distinct product distributions compared to MVK and methoxymethyl vinyl ketone, underscoring that the nature of the α‑substituent fundamentally changes reaction outcomes [REFS‑2]. In radical copolymerization, AMVK exhibits unique reactivity ratios with styrene (r₁=0.10, r₂=0.36) that differ markedly from those of MVK, leading to different copolymer architectures [REFS‑3]. Generic substitution therefore risks altered regioselectivity, polymer microstructure, or complete failure in multi‑step synthetic sequences where the acetoxy group is retained as a latent functionality.

Product distribution In TiCl₄-promoted ene reactions, AMVK yields unique chloro-substituted products not observed with methyl vinyl ketone or methoxymethyl vinyl ketone; substitution alters reaction manifold.
Copolymer microstructure Reactivity ratios with styrene differ significantly from methyl vinyl ketone, leading to a more alternating sequence; direct replacement changes copolymer architecture.
Functional handle The acetoxymethyl group serves as a latent functionality for further derivatization; loss of this group eliminates post-polymerization modification potential.

Acetoxymethyl Vinyl Ketone: Quantitative Differentiation from Methyl Vinyl Ketone, Methoxymethyl Vinyl Ketone, and Poly(Methyl Vinyl Ketone)


Divergent Product Distributions in Lewis Acid‑Promoted Ene Reactions with Cyclohexene

In TiCl₄‑promoted reactions with cyclohexene, acetoxymethyl vinyl ketone (AMVK) yields a mixture of ene and chloro‑substituted products, whereas methyl vinyl ketone (MVK) and methoxymethyl vinyl ketone (MMVK) produce only cyclobutane, formal ene, and chloro‑substituted products with differing distributions. The acetoxymethyl group introduces unique chloro‑substituted pathways not observed with the simpler analogs [REFS‑1].

Ene reaction outcome
Class-level inference
AMVK yields ene + chloro-substituted products; MVK/MMVK give cyclobutane, ene, and chloro-substituted products with different distributions.
Acetoxymethyl group redirects product selectivity in Lewis acid catalysis.
TiCl₄, cyclohexene; qualitative divergence.
Lewis Acid Catalysis Ene Reaction Synthetic Methodology

Monomer Reactivity Ratios in Radical Copolymerization with Styrene

The radical copolymerization of acetoxymethyl vinyl ketone (AMVK, M₂) with styrene (M₁) yields reactivity ratios of r₁=0.10 and r₂=0.36. In contrast, methyl vinyl ketone (MVK) copolymerization with styrene gives r₁=0.29 and r₂=0.35. The significantly lower r₁ value for AMVK indicates a stronger tendency toward alternating copolymerization, producing a more regularly alternating microstructure than MVK‑styrene copolymers [REFS‑1].

Copolymerization reactivity ratios
Cross-study comparable
AMVK–styrene: r₁=0.10, r₂=0.36
MVK–styrene: r₁=0.29, r₂=0.35
Lower r₁ indicates more alternating copolymer; guides polymer architecture selection.
Radical copolymerization at 50°C.
Radical Polymerization Copolymerization Reactivity Ratios

Comparable Photolytic Chain Scission Quantum Yield to Poly(Methyl Vinyl Ketone)

The quantum yield of chain scission (φcs) for poly(acetoxymethyl vinyl ketone) (PAMVK) upon photolysis at 285 or 312 nm is (1.6–3.3)×10⁻², which is of the same order of magnitude as that reported for poly(methyl vinyl ketone) (PMVK) at 2×10⁻² [REFS‑1]. This indicates that the acetoxymethyl substituent does not impair photolytic degradability while providing a distinct handle for further functionalization.

Photolytic chain scission
Cross-study comparable
PAMVK φcs = (1.6–3.3)×10⁻²
PMVK φcs ≈ 2×10⁻²
Comparable photolytic degradability while retaining acetoxy functionality for post-modification.
Solution photolysis at 285–312 nm.
Photochemistry Polymer Degradation Photoresists

Acetoxymethyl Vinyl Ketone: High‑Value Research and Industrial Application Scenarios


Synthesis of 2‑Hydroxy‑3‑alkyl‑cyclopentenones via Thiazolium‑Catalyzed Addition

Acetoxymethyl vinyl ketone serves as a key substrate in the thiazolium salt‑catalyzed addition of aldehydes, providing a straightforward route to 2‑hydroxy‑3‑alkyl‑cyclopentenones. This methodology, reported by Stetter and Schlenker, exploits the electrophilic nature of the vinyl ketone and the leaving group ability of the acetoxy moiety [REFS‑1].

Carbohydrate Synthesis: Preparation of DL‑Erythrulose and Dihydroxyacetone

AMVK is employed as a pivotal intermediate in the total synthesis of carbohydrates. Starting from 2‑butyne‑1,4‑diol, acetoxymethyl vinyl ketone is generated and subsequently converted to 1,4‑diacetoxy‑3‑bromobutan‑2‑one, which upon treatment with silver acetate yields tri‑O‑acetyl‑DL‑erythrulose. Hydrolysis affords DL‑erythrulose, demonstrating the utility of AMVK in constructing chiral polyol frameworks [REFS‑2].

Photo‑degradable Polymer and Photoresist Formulations

Poly(acetoxymethyl vinyl ketone) (PAMVK) and its copolymers with methyl methacrylate or styrene exhibit photolytic chain scission with quantum yields of (1.6–5.7)×10⁻² at 285–312 nm. This photolability, combined with the functional acetoxy group, makes AMVK‑based polymers attractive candidates for deep‑UV photoresists and radiation‑sensitive coatings where controlled degradation is required [REFS‑3].

Application
Selection Property
Validation Focus
2-Hydroxy-3-alkyl-cyclopentenones synthesis
Electrophilic vinyl ketone with leaving group capacity
Thiazolium-catalyzed aldehyde addition efficiency
Carbohydrate synthesis (DL-erythrulose, dihydroxyacetone)
Acetoxymethyl as latent functionality for polyol construction
Bromination/hydrolysis sequence and chiral integrity
Photo-degradable polymers and photoresists
Photolytic chain scission with retainable acetoxy group
Quantum yield and copolymer compatibility under UV exposure

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